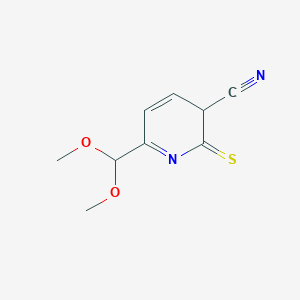
3-Pyridinecarbonitrile, 6-(dimethoxymethyl)-1,2-dihydro-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(dimethoxymethyl)-2-mercaptonicotinonitrile is an organic compound that features a nicotinonitrile core with a dimethoxymethyl group at the 6-position and a mercapto group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethoxymethyl)-2-mercaptonicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via a reaction with dimethoxymethane under acidic conditions.
Addition of the Mercapto Group: The mercapto group can be added through a nucleophilic substitution reaction using thiol reagents.
Industrial Production Methods
Industrial production of 6-(dimethoxymethyl)-2-mercaptonicotinonitrile may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
6-(dimethoxymethyl)-2-mercaptonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(dimethoxymethyl)-2-mercaptonicotinonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism of action of 6-(dimethoxymethyl)-2-mercaptonicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
相似化合物的比较
Similar Compounds
- 6-(methoxymethyl)-2-mercaptonicotinonitrile
- 6-(ethoxymethyl)-2-mercaptonicotinonitrile
- 6-(dimethoxymethyl)-2-hydroxynicotinonitrile
Uniqueness
6-(dimethoxymethyl)-2-mercaptonicotinonitrile is unique due to the presence of both the dimethoxymethyl and mercapto groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
属性
分子式 |
C9H10N2O2S |
|---|---|
分子量 |
210.26 g/mol |
IUPAC 名称 |
6-(dimethoxymethyl)-2-sulfanylidene-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O2S/c1-12-9(13-2)7-4-3-6(5-10)8(14)11-7/h3-4,6,9H,1-2H3 |
InChI 键 |
KSHHOZPKYOQCMN-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=NC(=S)C(C=C1)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


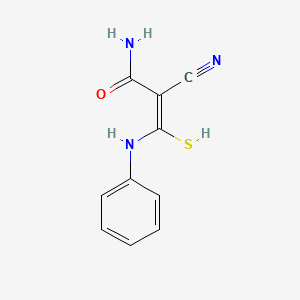
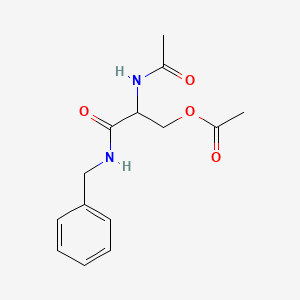
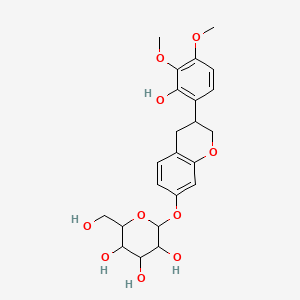
![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)

![1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B12326606.png)
![L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)](/img/structure/B12326607.png)
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B12326608.png)
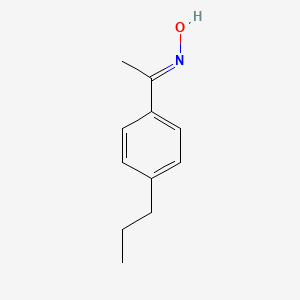
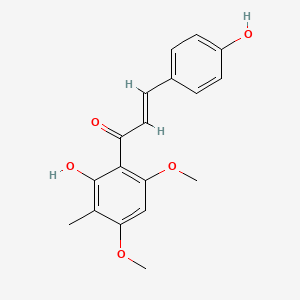


![3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12326637.png)
![tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12326644.png)
